Boc-L-alaninal

Übersicht

Beschreibung

Boc-L-alaninal is used as a reagent for organic synthesis of C (26)-C (32) Oxazole Fragment of Calyculin C and other molecules .

Synthesis Analysis

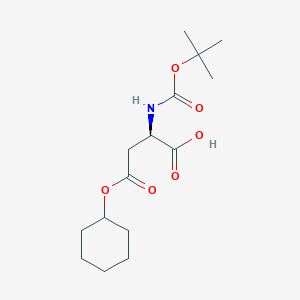

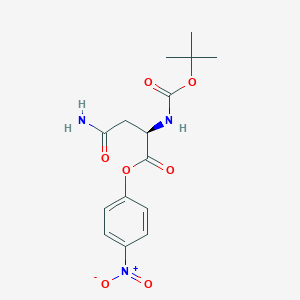

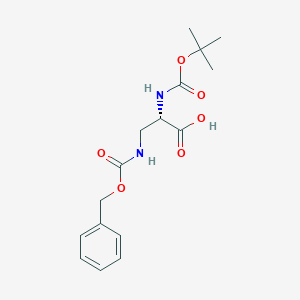

Boc-L-alaninal is used in the synthesis of various bioactive compounds. It has been used in the synthesis of a pyrido[2,3-d]-pyrimidine inhibitor of the CXCR3 receptor . It is also used in the synthesis of the C (26)-C (32) Oxazole Fragment of Calyculin C .Chemical Reactions Analysis

Boc-L-alaninal is used in various chemical reactions, particularly in peptide synthesis . It is a versatile building block for the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

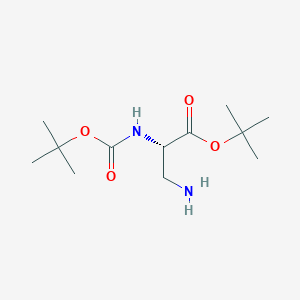

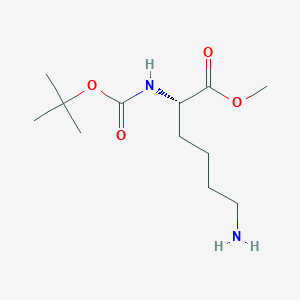

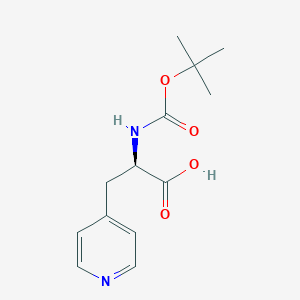

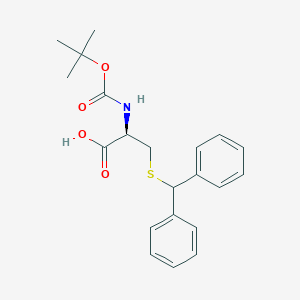

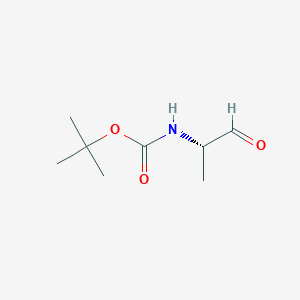

Boc-L-alaninal has an empirical formula of C8H15NO3 and a molecular weight of 173.21 . It is a white powder used in peptide synthesis . It has a melting point of 76-77 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Reagent

Boc-L-alaninal is utilized as a reagent in organic synthesis, particularly for constructing complex molecules. For example, it’s used in the synthesis of the C(26)-C(32) Oxazole Fragment of Calyculin C .

Protection of Amino Groups

In the realm of organic chemistry, Boc-L-alaninal serves as a precursor for Boc-protected amines and amino acids. The Boc group is stable towards most nucleophiles and bases, making it a valuable protecting group .

Anti-bacterial Applications

L-alanine, which can be derived from Boc-L-alaninal, has shown potential in inhibiting the growth of various human pathogens such as Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae .

Safety and Hazards

Zukünftige Richtungen

Boc-L-alaninal is a versatile building block for the synthesis of various bioactive compounds, such as calyculin C, a potent inhibitor of protein phosphatases . Its future directions could involve its use in the synthesis of other bioactive compounds.

Relevant Papers The relevant papers retrieved discuss the use of Boc-L-alaninal in the synthesis of various bioactive compounds . It has been used in the synthesis of a pyrido[2,3-d]-pyrimidine inhibitor of the CXCR3 receptor . It is also used in the synthesis of the C (26)-C (32) Oxazole Fragment of Calyculin C .

Wirkmechanismus

Target of Action

It’s known that boc-l-alaninal is used as a reagent in organic synthesis , implying that its targets could be a wide range of organic compounds depending on the specific reaction.

Mode of Action

Boc-L-alaninal interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex organic molecules . The exact mode of action can vary depending on the specific reaction in which Boc-L-alaninal is used.

Result of Action

The molecular and cellular effects of Boc-L-alaninal’s action would be determined by the specific molecules it helps synthesize. For example, it has been used as a reagent for the organic synthesis of the C(26)-C(32) Oxazole Fragment of Calyculin C .

Action Environment

The action, efficacy, and stability of Boc-L-alaninal can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents or catalysts. For instance, it is recommended to be stored at a temperature of −20°C .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRZPWMXXJEKU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426755 | |

| Record name | Boc-L-alaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-alaninal | |

CAS RN |

79069-50-4 | |

| Record name | Boc-L-alaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role did Boc-L-alaninal play in the synthesis of janolusimide B?

A1: Boc-L-alaninal served as a crucial starting material in the 11-step synthesis of acetylated ester 192, a key intermediate in the determination of the absolute configuration of janolusimide B []. The synthesis involved a crotylation reaction of Boc-L-alaninal as one of the key steps.

Q2: How does the use of Boc-L-alaninal in the synthesis of natural product analogues contribute to our understanding of structure-activity relationships?

A2: While the provided research doesn't directly explore the SAR of Boc-L-alaninal itself, its use in synthesizing analogues of natural products like janolusimide B allows for systematic modifications of the target molecule's structure [, ]. By analyzing the biological activity of these modified analogues, researchers can gain valuable insights into how specific structural features influence the overall activity, potency, and selectivity of the parent natural product.

Q3: Are there any documented applications of Boc-L-alaninal in the development of agricultural chemicals?

A3: One of the research papers mentions exploring new routes for synthesizing biotin biosynthetic precursors and their fluorinated analogues, which are considered potentially valuable in agricultural chemistry []. Although the specific involvement of Boc-L-alaninal isn't detailed in this context, its versatility as a chiral building block suggests its potential application in the synthesis of these agricultural compounds. Further research would be needed to fully explore this possibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.